molecular formula C24H14O6 B3012147 13-(5-methylfuran-2-yl)-2,10,16-trioxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4,6,8,17,19,21-octaene-11,15-dione CAS No. 887197-16-2

13-(5-methylfuran-2-yl)-2,10,16-trioxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4,6,8,17,19,21-octaene-11,15-dione

Cat. No.: B3012147
CAS No.: 887197-16-2
M. Wt: 398.37
InChI Key: LEMOCPIIMZMDEG-UHFFFAOYSA-N
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Description

13-(5-methylfuran-2-yl)-2,10,16-trioxapentacyclo[128003,1204,9017,22]docosa-1(14),3(12),4,6,8,17,19,21-octaene-11,15-dione is a complex organic compound characterized by its unique pentacyclic structure This compound features a furan ring substituted with a methyl group and multiple oxygen atoms integrated into its framework

Scientific Research Applications

13-(5-methylfuran-2-yl)-2,10,16-trioxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4,6,8,17,19,21-octaene-11,15-dione has several scientific research applications:

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.

    Biology: Its unique structure allows for interactions with biological macromolecules, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as an active pharmaceutical ingredient or as a lead compound for developing new drugs.

    Industry: The compound’s properties make it suitable for use in materials science, including the development of advanced polymers and nanomaterials.

Mechanism of Action

Mode of Action

Furan derivatives are known to undergo various reactions, including hydrogen transfer followed by dehydroxylation . These reactions could potentially lead to changes in the target molecules, affecting their function.

Biochemical Pathways

The compound may be involved in various biochemical pathways due to its furan moiety. Furan derivatives are known to participate in oxidative processes, potentially leading to the formation of stable aldehydes and cyclic ketones . These products could further decompose into smaller species under the action of hydroxyl radicals .

Pharmacokinetics

Given its molecular weight of approximately 208.2967 , it may have suitable properties for absorption and distribution.

Result of Action

Given its potential involvement in oxidative processes , it may induce oxidative stress in cells, leading to various cellular responses.

Action Environment

The action, efficacy, and stability of the compound are likely influenced by various environmental factors. For instance, the presence of oxygen may facilitate the compound’s involvement in oxidative processes Additionally, the compound’s stability could be affected by factors such as pH and temperature

Safety and Hazards

Like many organic compounds, furan derivatives can be flammable. They may also be harmful or toxic if ingested, inhaled, or in contact with skin .

Future Directions

The study of furan derivatives is an active area of research, with potential applications in pharmaceuticals, agrochemicals, and materials science . Further studies could explore the synthesis, reactivity, and potential applications of this specific compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 13-(5-methylfuran-2-yl)-2,10,16-trioxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4,6,8,17,19,21-octaene-11,15-dione typically involves multi-step organic reactions. The initial step often includes the formation of the furan ring, followed by the introduction of the methyl group at the 5-position. Subsequent steps involve cyclization reactions to form the pentacyclic structure, incorporating oxygen atoms at specific positions. Reaction conditions such as temperature, solvent, and catalysts are carefully optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles are often employed to minimize waste and reduce the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

13-(5-methylfuran-2-yl)-2,10,16-trioxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4,6,8,17,19,21-octaene-11,15-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Substitution reactions allow for the replacement of certain atoms or groups with different ones, enabling the synthesis of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions are tailored to ensure selectivity and efficiency, often involving controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pentacyclic structures with furan rings and oxygen atoms, such as:

Uniqueness

What sets 13-(5-methylfuran-2-yl)-2,10,16-trioxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4,6,8,17,19,21-octaene-11,15-dione apart is its specific arrangement of functional groups and the presence of multiple oxygen atoms within its pentacyclic framework. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

13-(5-methylfuran-2-yl)-2,10,16-trioxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4,6,8,17,19,21-octaene-11,15-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H14O6/c1-12-10-11-17(27-12)18-19-21(13-6-2-4-8-15(13)28-23(19)25)30-22-14-7-3-5-9-16(14)29-24(26)20(18)22/h2-11,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEMOCPIIMZMDEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2C3=C(C4=CC=CC=C4OC3=O)OC5=C2C(=O)OC6=CC=CC=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H14O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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